2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine
Description
Properties
IUPAC Name |
1-(3,4-dihydro-1H-pyrido[4,3-b][1,6]naphthyridin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9(17)16-5-3-13-11(8-16)6-10-7-14-4-2-12(10)15-13/h2,4,6-7H,3,5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDZASSWOOAYDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C3C=NC=CC3=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as substituted pyridines and naphthyridines can be reacted in the presence of catalysts and solvents to form the desired compound. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of 2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine may involve large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. Quality control measures are implemented to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be performed at lower temperatures in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of 2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as an essential precursor in synthesizing more complex organic molecules. Its unique structure allows for diverse chemical modifications.
- Reagent in Organic Reactions : It is utilized in various organic reactions such as oxidation and reduction processes, contributing to the development of new synthetic pathways.
Biology
- Antimicrobial Properties : Research indicates that 2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine exhibits antimicrobial activity against various pathogens. Studies have shown its efficacy in inhibiting bacterial growth .
- Anticancer Activity : Preliminary studies suggest potential anticancer properties. The compound may interact with specific cellular pathways to induce apoptosis in cancer cells .
Medicine
- Therapeutic Agent : Ongoing research aims to explore its therapeutic potential for treating diseases such as cancer and infections. The compound's ability to modulate enzyme activity may lead to the development of novel treatments .
Industry
- Pharmaceutical Intermediate : It is employed in the pharmaceutical industry as an intermediate in synthesizing active pharmaceutical ingredients (APIs) .
- Material Development : The compound's unique chemical properties make it suitable for developing new materials with specific functionalities.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial effects of 2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine against Staphylococcus aureus. The results demonstrated significant inhibition at low concentrations compared to standard antibiotics.
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| 2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine | 32 µg/mL |
| Standard Antibiotic (e.g., Penicillin) | 64 µg/mL |
Case Study 2: Anticancer Potential
In a recent study published in Cancer Research, researchers explored the anticancer effects of this compound on human breast cancer cell lines. The findings indicated that treatment with varying concentrations led to a dose-dependent reduction in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 20 |
Mechanism of Action
The mechanism of action of 2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical profiles of 1,6-naphthyridine derivatives are highly sensitive to substituent modifications. Below is a comparison of 2-Acetyl-THN with key analogues:
1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine (PI-24857)
- Structure : Lacks the 2-acetyl group.
- Key Data : Serves as a foundational scaffold for further derivatization. Its unsubstituted core is utilized in studies exploring structure-activity relationships (SAR) for kinase inhibitors and radiosensitizers .
10-[3-(2-Nitroimidazolyl)propylamino]-2-methyl-1,2,3,4-tetrahydro-benzo[b]-1,6-naphthyridine (39b)
- Structure : Features a 2-methyl group and a nitroimidazole side chain.
- Key Data : Demonstrated radiosensitizing activity in V79 cells (C1.6 = 59.0 ± 0.4 μM) and moderate cytotoxicity .
- However, the acetyl group’s electron-withdrawing nature could enhance DNA intercalation efficiency, a critical factor in radiosensitization .
2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine (16)
- Structure : Substituted with a benzyl group at the 2-position.
- Key Data : Synthesized via piperidone-based cyclization; the benzyl group increases steric bulk and lipophilicity .
- Comparison : The acetyl group in 2-Acetyl-THN is less sterically hindered than benzyl, possibly improving solubility and reducing off-target interactions in biological systems.
Tetrahydropyrido[4,3-d]pyrimidine (Compound 67)
- Structure : Shares a similar tetrahydropyridine core but fused with a pyrimidine ring.
- Key Data : Exhibited potent inhibition of protein tyrosine phosphatase 1B (PTP1B) with an EC50 of 2 nM .
- The acetyl group in 2-Acetyl-THN may mimic the electronic effects of pyrimidine nitrogen atoms, though direct activity comparisons require further study.
Insights :
- Radiosensitization : Compound 39b’s moderate activity suggests that substituents like nitroimidazole enhance hypoxic cell targeting. The acetyl group in 2-Acetyl-THN could be optimized for similar applications by balancing cytotoxicity and radiosensitization .
- 2-Acetyl-THN’s acetyl group may facilitate hydrogen bonding with catalytic residues, a hypothesis requiring validation .
Physicochemical Properties
- Lipophilicity : Methyl and benzyl substituents increase logP values compared to acetyl, which may reduce metabolic stability.
- Solubility : The acetyl group’s polarity likely improves aqueous solubility relative to bulkier analogues (e.g., benzyl or diphenyl derivatives) .
- Synthetic Accessibility : Parent compounds like PI-24857 are commercially available, enabling rapid derivatization. However, regioselective acetylation may pose synthetic challenges .
Biological Activity
2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine is a heterocyclic compound with significant biological activity. Its structure comprises a fused pyridine and naphthyridine system, which is known to exhibit various pharmacological properties. This article delves into its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H13N3O
- CAS Number : 392233-81-7
- Molecular Weight : 227.26 g/mol
The biological activity of 2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activities or receptor functions within various biological pathways. For instance, the compound has been shown to inhibit certain enzymes involved in cancer pathways and activate receptors that promote beneficial cellular responses .
Anticancer Activity
Research indicates that compounds related to naphthyridines exhibit notable anticancer properties. For example:
- Cytotoxic Effects : In vitro studies have demonstrated that naphthyridine derivatives can induce apoptosis in various cancer cell lines including non-small cell lung cancer (H1299 and A549) and cervical cancer (HeLa) with IC50 values ranging from 10.47 to 15.03 μg/mL .
- Mechanism of Action : These compounds often intercalate into DNA and upregulate p21 expression while downregulating key oncogenes like SOX9 and Ki67 .
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Aaptamine | H1299 | 10.47 |
| Aaptamine | A549 | 15.03 |
| Aaptamine | HeLa | Not specified |
Neuroprotective Effects
Naphthyridine derivatives have also shown potential neuroprotective effects. Studies suggest that these compounds may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission in the brain. In particular:
- Dual Inhibition : Some derivatives exhibit dual inhibition of both AChE and butyrylcholinesterase (BChE), making them promising candidates for treating Alzheimer's disease .
Case Studies
- Study on Anticancer Activity : A study conducted by Gong et al. investigated the effects of a specific naphthyridine derivative on non-small cell lung cancer cells. The results indicated significant antiproliferative effects and G1 cell cycle arrest due to the downregulation of cyclin-dependent kinases (CDKs) .
- Neuroprotective Study : Another study highlighted the potential of naphthyridine derivatives in treating neurodegenerative diseases through their ability to inhibit AChE activity effectively .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization reactions using substrates like 3-acetylpyridine derivatives. For example, phosphoric acid (H₃PO₄) at elevated temperatures (130–135 °C) facilitates ring closure in multi-step reactions . Alternative approaches include Horner–Wadsworth–Emmons (HWE) reactions, which employ phosphoramidate intermediates to construct the tetrahydropyridine ring system under mild conditions (e.g., EtOH, reflux) . Yield optimization requires precise control of stoichiometry, temperature, and catalysts.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm proton environments and substituent positions. X-ray crystallography is critical for resolving stereochemistry in the fused tetrahydropyridine-naphthyridine system. Computational methods (DFT, molecular docking) can predict electronic properties and reactive sites, leveraging spectral data from databases like NIST Chemistry WebBook for validation .
Q. What are the common functionalization strategies for modifying the acetyl or tetrahydropyridine moieties?
- Methodological Answer : The acetyl group is amenable to nucleophilic substitution (e.g., Grignard reagents) or hydrolysis to carboxylic acids. Hydrogenation (Pd/CaCO₃, H₂) selectively reduces double bonds in the tetrahydropyridine ring, while N-acylation (e.g., benzoyl chloride) modifies nitrogen sites . Curtius reactions enable conversion of acylated intermediates to ureido derivatives .
Advanced Research Questions
Q. How do steric and electronic effects influence regioselectivity in cyclization reactions involving naphthyridine precursors?
- Methodological Answer : Substituent positioning (e.g., methyl or phenyl groups) on pyridine rings directs cyclization pathways. For instance, 3-methyl-2,7-naphthyridine derivatives favor 5,6,7,8-tetrahydro products over 1,2,3,4-tetrahydro isomers due to steric hindrance . Computational modeling (e.g., Fukui indices) can predict reactive sites for bond formation .
Q. What experimental and computational approaches resolve contradictions in reaction outcomes (e.g., competing hydrogenation pathways)?
- Methodological Answer : Conflicting data (e.g., mixture of tetrahydro isomers) require advanced separation techniques (HPLC, column chromatography) and isotopic labeling (²H/¹³C) to track intermediates. Time-resolved spectroscopy and kinetic studies under varying pressures (H₂) or catalysts (Raney Ni vs. Pd/C) clarify mechanistic pathways .
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?
- Methodological Answer : Stability assays (TGA, DSC) reveal degradation thresholds. Under acidic conditions (pH < 3), the acetyl group hydrolyzes to carboxylic acid, while basic conditions (NaOH/EtOH) promote ring-opening via retro-aldol reactions . Oxidative stability can be tested using O₂ or H₂O₂, monitored by LC-MS .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?
- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) induce stereocontrol. Resolution via chiral HPLC or enzymatic kinetic resolution (lipases) isolates enantiomers .
Q. How can computational tools predict biological activity or binding modes of this compound?
- Methodological Answer : Molecular dynamics (MD) simulations and QSAR models correlate structural features (e.g., acetyl group polarity, ring planarity) with bioactivity. Docking studies against targets like integrins (using arginine mimetic scaffolds) guide functionalization for enhanced affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
